2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Description
Chemical Structure and Key Features The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide (RN: 618432-03-4) features a 1,3,4-thiadiazole core substituted at position 5 with a benzylthio group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further linked to a 2-bromophenyl ring, introducing steric and electronic effects critical for its biological interactions . Its molecular formula is C₁₇H₁₄BrN₃OS₃, with a molecular weight of 455.39 g/mol.
For example, compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () are prepared through regioselective alkylation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with chloroacetamide intermediates .
Properties
CAS No. |
618432-03-4 |
|---|---|
Molecular Formula |
C17H14BrN3OS3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3OS3/c18-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
QVTFIXCRRZTQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the thiadiazole derivative with 2-bromophenylacetyl chloride under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the synthesis of essential proteins in microbial cells. In anticancer research, it interferes with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with structurally related 1,3,4-thiadiazole and oxadiazole derivatives, highlighting substituent effects on physical properties:
Key Observations
- Halogen vs.
- Lipophilicity : Derivatives with benzylthio groups (e.g., target compound, 5h ) exhibit higher molecular weights and lipophilicity than those with smaller substituents like methylthio (5f : MW 379.0) .
Anticancer Activity
- The target compound’s analog, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide , demonstrated potent anticancer activity against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines, with IC₅₀ values in the low micromolar range .
Enzyme Inhibition
- N′-[(E)-9-anthrylmethylene]acetohydrazide () exhibited 5-lipoxygenase (5-LOX) inhibition via molecular docking, a property shared with thiadiazole hybrids like Compound 3 () .
Antimicrobial Activity
SAR (Structure-Activity Relationship) Insights
- Electron-Withdrawing Groups : The 2-bromophenyl group in the target compound likely enhances stability and binding affinity through halogen interactions, as seen in kinase inhibitors () .
- Thiadiazole vs. Oxadiazole Cores : Thiadiazoles (e.g., target compound) generally exhibit higher metabolic stability than oxadiazoles (e.g., 8t ), which are prone to enzymatic hydrolysis .
- Benzylthio vs. Alkylthio : Benzylthio substituents (target compound, 5h ) improve membrane permeability compared to smaller alkylthio groups (e.g., 5f : methylthio), aligning with higher bioavailability in pharmacokinetic models .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.
Structural Overview
The molecular formula of the compound is C18H16BrN3S3 , with a molecular weight of approximately 444.46 g/mol . The structural features include a thiadiazole ring , a benzylsulfanyl group , and a bromophenyl acetamide moiety . These components contribute to its chemical reactivity and potential biological interactions.
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study evaluated various thiadiazole compounds against human cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer) using the MTT assay. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| This compound | A549 | 0.075 |
| 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(phenyl)acetamide | MCF-7 | 0.120 |
| Control (Cisplatin) | A549 | 0.005 |
The compound demonstrated an IC50 value of 0.075 mM against the A549 cell line, indicating potent cytotoxicity compared to established chemotherapeutics like cisplatin.
2. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies tested the compound against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results are detailed in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.03 µg/mL |
| Escherichia coli | 0.15 µg/mL |
| Candida albicans | 0.05 µg/mL |
The results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes involved in cancer cell proliferation.
- Metal Ion Chelation : The hydrazide moiety may chelate metal ions, disrupting essential cellular processes.
The combination of these mechanisms contributes to its therapeutic potential in treating various diseases.
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Çevik et al. (2020) synthesized a series of thiadiazole compounds and assessed their cytotoxicity against different cancer cell lines. They found that modifications in the benzyl group significantly influenced anticancer activity.
- Padmavathi et al. explored the antimicrobial properties of thiadiazole derivatives and reported that compounds with sulfanyl substitutions exhibited enhanced activity against both bacterial and fungal strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
